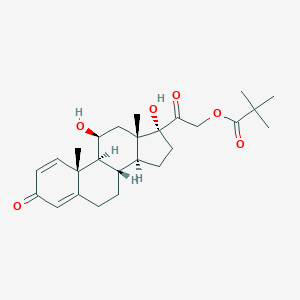

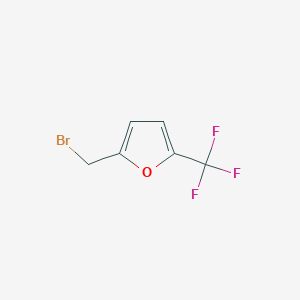

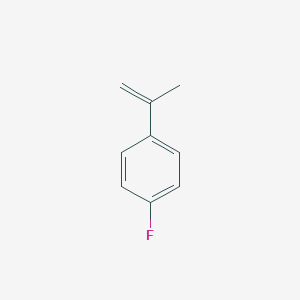

![molecular formula C13H11NO2S B058215 Acide 5,6-dihydro-4H-benzo[b]thieno[2,3-d]azépine-2-carboxylique CAS No. 153894-33-8](/img/structure/B58215.png)

Acide 5,6-dihydro-4H-benzo[b]thieno[2,3-d]azépine-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement des infections à virus respiratoire syncytial (VRS)

Ce composé est utile dans le traitement des infections à virus respiratoire syncytial (VRS) . Le VRS est une cause fréquente de bronchiolite et de pneumonie chez les nourrissons de moins d'un an . Le composé est destiné à traiter ou à prévenir les infections à VRS et les maladies associées, en particulier celles causées par les souches A et B du virus .

Prévention des maladies associées à l'infection par le VRS

En plus de traiter les infections à VRS, ce composé est également utile pour la prévention des maladies associées à l'infection par le VRS . Cela pourrait potentiellement réduire le nombre d'hospitalisations et les coûts médicaux associés aux infections à VRS .

Utilisation comme intermédiaire dans la synthèse de médicaments

Le composé est utilisé comme intermédiaire dans la préparation de composés benzothiénoazépine, qui sont des inhibiteurs de la ARN polymérase du VRS . Cela en fait un composant précieux dans le développement de nouveaux médicaments antiviraux .

Utilisation potentielle dans la recherche anticancéreuse

Bien qu'il n'y ait pas beaucoup d'informations disponibles sur cette application spécifique, des composés similaires combinant des fragments de 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one et de thiazole se sont avérés agir à la fois comme des inhibiteurs sélectifs et doubles des facteurs Xa et XIa . Cela suggère des applications potentielles dans la recherche anticancéreuse.

Utilisation dans les formulations pharmaceutiques

Le composé pourrait potentiellement être utilisé dans les formulations pharmaceutiques, compte tenu de ses propriétés thérapeutiques. Par exemple, il pourrait être combiné avec un diluant topique acceptable tel que le lactose, le glucose ou le mannitol .

Mécanisme D'action

Target of Action

The primary target of the compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is the Respiratory Syncytial Virus (RSV) . RSV is a pneumovirus of the paramyxovirus family and is the most common cause of bronchiolitis and pneumonia in infants under one year of age .

Mode of Action

The compound acts as an inhibitor of the RSV RNA polymerase . By inhibiting this enzyme, the compound prevents the virus from replicating its RNA, thereby halting the spread of the virus within the host.

Biochemical Pathways

It is known that the compound interferes with the viral replication process by inhibiting the rsv rna polymerase . This disruption of the viral life cycle prevents the virus from spreading and causing further damage to the host’s respiratory system.

Pharmacokinetics

The compound is described as an intermediate used to prepare benzothienoazepine compounds , suggesting that it may undergo further reactions to form active compounds.

Result of Action

The primary result of the compound’s action is the prevention of RSV infection and associated diseases . By inhibiting the RSV RNA polymerase, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection.

Propriétés

IUPAC Name |

5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJYGABQLZJUSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566069 |

Source

|

| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153894-33-8 |

Source

|

| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.